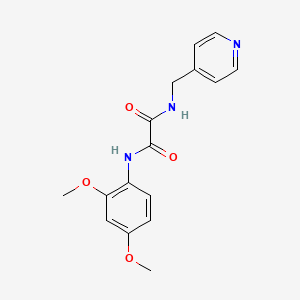
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. DMAPT is a promising candidate as an anti-cancer agent due to its ability to selectively target cancer cells while leaving healthy cells unaffected.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits the activity of IKKβ, which is an upstream regulator of NF-κB, leading to the downregulation of NF-κB target genes that are involved in cell survival and proliferation. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to inhibit the activity of STAT3, which is a transcription factor that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits the activity of NF-κB and STAT3, leading to the downregulation of genes that are involved in cell survival and proliferation. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide is a relatively simple and efficient compound to synthesize, and it has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to selectively target cancer cells while leaving healthy cells unaffected, making it a promising candidate for cancer therapy. However, there are also limitations to using N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has poor solubility in water, which can make it difficult to administer in vivo. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide. One direction is to investigate the potential of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide as a combination therapy with other anti-cancer agents. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Another direction is to investigate the potential of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide as a preventative agent for cancer. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have potent anti-cancer activity, and it may be possible to use N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide as a preventative agent for individuals at high risk of developing cancer. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide to optimize its use in clinical settings.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide is a promising candidate as an anti-cancer agent due to its ability to selectively target cancer cells while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits the activity of NF-κB and STAT3, leading to the downregulation of genes that are involved in cell survival and proliferation. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments, but there are also limitations to using N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide in vivo. Future research on N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide should focus on investigating its potential as a combination therapy, preventative agent, and optimizing its pharmacokinetics and pharmacodynamics for clinical use.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-pyridinecarboxaldehyde followed by reduction with sodium borohydride. The resulting product is then reacted with ethylenediamine to yield N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide. The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been reported in several studies, and it is a relatively simple and efficient process.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has potent anti-cancer activity against a variety of cancer cell lines, including pancreatic, breast, prostate, and lung cancer. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-3-4-13(14(9-12)23-2)19-16(21)15(20)18-10-11-5-7-17-8-6-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWANGSPBWBKPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethoxy-phenyl)-N'-pyridin-4-ylmethyl-oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

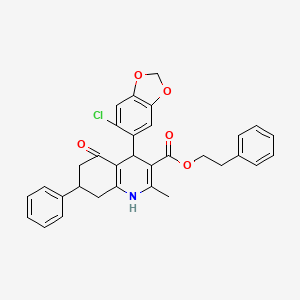
![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)
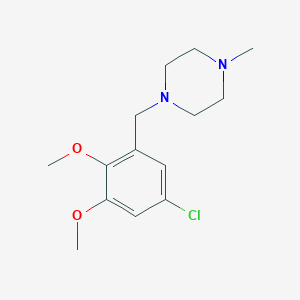
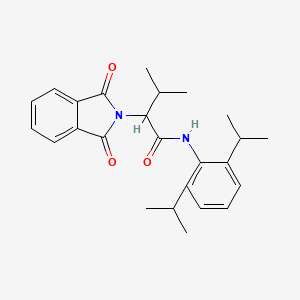

![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)
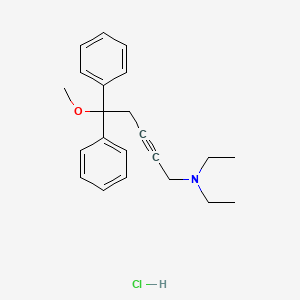
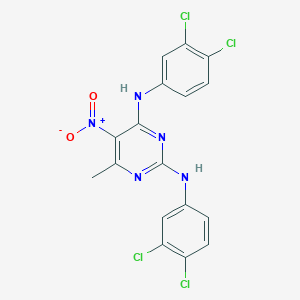
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)